molecular formula C6H13NO B3054265 2,4-Dimethylmorpholine CAS No. 59229-58-2

2,4-Dimethylmorpholine

Cat. No.: B3054265
CAS No.: 59229-58-2
M. Wt: 115.17 g/mol
InChI Key: QKHJTYGUWNTBPG-UHFFFAOYSA-N
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Description

2,4-Dimethylmorpholine is an organic compound belonging to the morpholine family. It is characterized by the presence of two methyl groups attached to the second and fourth positions of the morpholine ring. This compound is a colorless liquid with a faint, ammonia-like odor. It is used in various chemical processes due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethylmorpholine can be synthesized through several methods. One common approach involves the reaction of diethanolamine with formaldehyde and formic acid. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form the morpholine ring .

Industrial Production Methods: Industrial production of this compound typically involves the dehydration of diethanolamine using concentrated sulfuric acid. This method is efficient and yields high purity products .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Dimethylmorpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceutical agents.

    Industry: It is used in the production of agrochemicals and surfactants

Mechanism of Action

The mechanism of action of 2,4-Dimethylmorpholine involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The presence of the morpholine ring allows it to participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .

Comparison with Similar Compounds

    Morpholine: The parent compound with no methyl substitutions.

    2,6-Dimethylmorpholine: Another dimethyl-substituted morpholine with methyl groups at the second and sixth positions.

    4-Methylmorpholine: A mono-methyl-substituted morpholine

Uniqueness: 2,4-Dimethylmorpholine is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interaction with other molecules. This structural variation can lead to differences in its chemical and biological properties compared to other morpholine derivatives .

Properties

IUPAC Name

2,4-dimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6-5-7(2)3-4-8-6/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHJTYGUWNTBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40577564
Record name 2,4-Dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59229-58-2
Record name 2,4-Dimethylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59229-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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